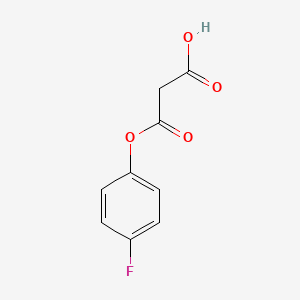

3-(4-Fluorophenoxy)-3-oxopropanoic acid

Description

Properties

IUPAC Name |

3-(4-fluorophenoxy)-3-oxopropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO4/c10-6-1-3-7(4-2-6)14-9(13)5-8(11)12/h1-4H,5H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYTDOWDIHCHGBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC(=O)CC(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-(4-Fluorophenoxy)-3-oxopropanoic acid CAS 1994-31-6 properties

An In-depth Technical Guide to 3-(4-Fluorophenoxy)-3-oxopropanoic acid (CAS 1994-31-6)

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-(4-Fluorophenoxy)-3-oxopropanoic acid (CAS 1994-31-6), a specialized malonic acid mono-ester. While specific experimental data for this compound is limited in peer-reviewed literature, this document constructs a detailed profile by leveraging established principles of organic chemistry and data from structurally analogous compounds. This guide is intended for researchers, scientists, and drug development professionals, offering insights into its chemical identity, physicochemical properties, a proposed synthetic pathway, expected analytical signatures, reactivity, and potential applications. The narrative emphasizes the causality behind experimental design and the mechanistic principles governing the molecule's behavior.

Introduction and Chemical Identity

3-(4-Fluorophenoxy)-3-oxopropanoic acid, also known as malonic acid mono-(4-fluorophenyl) ester, is a bifunctional organic compound. It incorporates a carboxylic acid and a phenyl ester into a three-carbon backbone derived from malonic acid. The presence of a fluorine atom on the phenoxy ring is a key feature, as fluorine substitution is a widely used strategy in medicinal chemistry to modulate a molecule's electronic properties, metabolic stability, and binding affinity.[1]

This compound serves as a versatile building block in organic synthesis. Its structure contains three key reactive sites: the carboxylic acid, the ester, and the active methylene group, making it a valuable intermediate for constructing more complex molecular architectures.

Chemical Structure:

Sources

Mono-(4-fluorophenyl) malonate chemical structure and molecular weight

An In-Depth Technical Guide to Mono-(4-fluorophenyl) malonate

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of Mono-(4-fluorophenyl) malonate, a molecule of significant interest in synthetic organic chemistry and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document details the compound's chemical structure, physicochemical properties, synthesis, and spectroscopic characterization, while also exploring its potential applications.

Introduction: The Significance of Aryl Malonates

Malonic acid and its derivatives are foundational building blocks in organic synthesis, renowned for their utility in forming carbon-carbon bonds.[1][2] Specifically, mono-aryl malonates serve as critical intermediates in the synthesis of a wide range of complex molecules and pharmacologically active substances.[3][4] The introduction of a fluorine atom onto the aromatic ring, as in Mono-(4-fluorophenyl) malonate, is a common strategy in medicinal chemistry to modulate a molecule's metabolic stability, lipophilicity, and binding affinity, thereby fine-tuning its pharmacokinetic and pharmacodynamic profile.[4] This guide focuses on the 4-fluorophenyl derivative, providing the core knowledge required for its synthesis and application in a research setting.

Chemical Structure and Physicochemical Properties

Mono-(4-fluorophenyl) malonate is a dicarboxylic acid derivative where one of the carboxylic acid groups of malonic acid is esterified with 4-fluorophenol. This structure imparts a unique combination of reactivity, with an acidic carboxylic acid moiety and an alpha-carbon that can be readily functionalized.

Chemical Structure

The structural representation of Mono-(4-fluorophenyl) malonate is essential for understanding its chemical behavior.

Caption: General workflow for the synthesis of Mono-(4-fluorophenyl) malonate.

Experimental Protocol: A Two-Step Synthesis

This protocol is based on established methodologies for the arylation and selective hydrolysis of malonic esters. [5][6][7] Step 1: Synthesis of Diethyl 2-(4-fluorophenyl)malonate

-

Reagent Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and an argon inlet, add anhydrous dimethylformamide (DMF).

-

Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise to the stirred solvent at 0 °C.

-

Enolate Formation: Add diethyl malonate dropwise to the suspension. Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the sodium salt of diethyl malonate. [4]4. Arylation: Add a suitable arylating agent, such as 1,4-difluorobenzene or a related activated aryl halide, to the reaction mixture. Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by Thin Layer Chromatography (TLC).

-

Quenching and Extraction: After completion, cool the reaction to room temperature and carefully quench with water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product via vacuum distillation or column chromatography to yield pure diethyl 2-(4-fluorophenyl)malonate.

Step 2: Selective Mono-Saponification

-

Hydrolysis: Dissolve the purified diethyl 2-(4-fluorophenyl)malonate in a mixture of ethanol and water. [5]2. Base Addition: Add one equivalent of potassium hydroxide (KOH) dissolved in water dropwise to the solution at room temperature. The use of a single equivalent of base is crucial for selective mono-hydrolysis.

-

Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC.

-

Acidification and Isolation: Once the reaction is complete, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Product Precipitation: Cool the aqueous layer in an ice bath and acidify to a pH of ~2 with cold, concentrated hydrochloric acid (HCl). The desired product, Mono-(4-fluorophenyl) malonate, should precipitate as a solid.

-

Final Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product. Further purification can be achieved by recrystallization.

Structural Elucidation and Spectroscopic Analysis

Confirming the identity and purity of the synthesized Mono-(4-fluorophenyl) malonate requires a combination of spectroscopic techniques. The following data are predicted based on the known spectral properties of malonates and fluorinated aromatic compounds. [8][9]

| Technique | Expected Observations |

|---|---|

| ¹H NMR | - Aromatic Protons: Two sets of doublets of doublets (or complex multiplets) in the range of 7.0-7.3 ppm, characteristic of a 1,4-disubstituted benzene ring with fluorine coupling. - Methine Proton (α-H): A singlet or a very narrow triplet around 3.5-4.0 ppm. - Carboxylic Acid Proton (COOH): A broad singlet at >10 ppm, which is exchangeable with D₂O. |

| ¹³C NMR | - Carbonyl Carbons: Two distinct signals in the region of 165-175 ppm for the ester and carboxylic acid carbonyls. - Aromatic Carbons: Signals between 115-165 ppm. The carbon directly attached to fluorine will show a large one-bond C-F coupling constant. Other aromatic carbons will show smaller two- and three-bond C-F couplings. - Methine Carbon (α-C): A signal around 40-50 ppm. |

| IR Spectroscopy | - O-H Stretch: A very broad absorption band from 2500-3300 cm⁻¹ (carboxylic acid). - C=O Stretch: Two strong absorption bands; one for the carboxylic acid C=O (~1710 cm⁻¹) and one for the ester C=O (~1740 cm⁻¹). [8] - C-F Stretch: A strong absorption in the 1200-1250 cm⁻¹ region. |

| Mass Spectrometry | - Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 200.15). - Key Fragments: Loss of CO₂ (44 Da) from the carboxylic acid, loss of the 4-fluorophenoxy group (111 Da). |

Applications in Drug Development and Research

Mono-aryl malonates are valuable precursors in medicinal chemistry. Their ability to undergo decarboxylation makes them ideal for the synthesis of α-aryl carboxylic acids. [10]

-

NSAID Synthesis: Chiral α-aryl propionic acids are a major class of non-steroidal anti-inflammatory drugs (NSAIDs). [3]Mono-(4-fluorophenyl) malonate can serve as a key intermediate for producing fluorinated analogues of popular NSAIDs like ibuprofen or naproxen, potentially leading to drugs with improved efficacy or safety profiles.

-

Prodrug Strategies: Malonate esters have been explored as prodrugs to improve the delivery and efficacy of therapeutic agents. [11]The mono-ester structure provides a handle for further chemical modification to create targeted drug delivery systems.

-

Heterocyclic Synthesis: The reactive methylene group and the two carbonyl functionalities make this compound a versatile starting material for constructing various heterocyclic scaffolds, which are prevalent in many approved drugs. [6]

Conclusion

Mono-(4-fluorophenyl) malonate is a synthetically valuable compound with significant potential for application in drug discovery and materials science. Its preparation, while requiring careful control of reaction conditions for selective hydrolysis, follows established and reliable organic chemistry principles. The analytical techniques outlined in this guide provide a robust framework for its characterization, ensuring its purity and structural integrity for subsequent research applications. The insights provided herein are intended to empower researchers to confidently synthesize and utilize this versatile chemical building block in their scientific endeavors.

References

-

Synthesis of Mevalonate- and Fluorinated Mevalonate Prodrugs and Their in vitro Human Plasma Stability - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

-

Arylmalonate Decarboxylase—A Versatile Biocatalyst for the Synthesis of Optically Pure Carboxylic Acids. (2021, October 11). Frontiers. Retrieved February 24, 2026, from [Link]

-

Organocatalytic Enantioselective Decarboxylative Protonation of α-Alkyl-α-Aryl Malonate Monoesters. (2024, March). ResearchGate. Retrieved February 24, 2026, from [Link]

-

Alpha Aryl Malonates | PDF | Chemical Reactions. (n.d.). Scribd. Retrieved February 24, 2026, from [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 24, 2026, from [Link]

-

The Malonic Ester and Acetoacetic Ester Synthesis. (2025, June 5). Master Organic Chemistry. Retrieved February 24, 2026, from [Link]

-

Monomethyl malonate | C4H5O4-. (n.d.). PubChem. Retrieved February 24, 2026, from [Link]

-

Investigating the potential of mono-chalcone compounds in targeting breast cancer receptors through network pharmacology, molecular docking, molecular dynamics simulation, antiproliferative effects, and gene expressions - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

-

Malonic acid - Wikipedia. (n.d.). Wikipedia. Retrieved February 24, 2026, from [Link]

-

Preparation of mono-substituted malonic acid half oxyesters (SMAHOs). (2021, August 3). ResearchGate. Retrieved February 24, 2026, from [Link]

-

On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC. (2020, July 28). National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

-

Monoethyl malonate | C5H8O4 | CID 70615. (n.d.). PubChem. Retrieved February 24, 2026, from [Link]

-

Discovery of a Flavonoid FM04 as a Potent Inhibitor to Reverse P-Glycoprotein-Mediated Drug Resistance in Xenografts and Improve Oral Bioavailability of Paclitaxel. (2022, December 15). City University of Hong Kong. Retrieved February 24, 2026, from [Link]

-

On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. (2020, July 28). Beilstein Journal of Organic Chemistry. Retrieved February 24, 2026, from [Link]

- WO2012054616A2 - Synthesis of methylene malonates substantially free of impurities - Google Patents. (n.d.). Google Patents.

-

Crystallization and spectroscopic studies of manganese malonate. (n.d.). Indian Academy of Sciences. Retrieved February 24, 2026, from [Link]

-

Organic Structures from Spectra, 4th Edition. (n.d.). Wiley. Retrieved February 24, 2026, from [Link]

-

Synthesis of the mono‐ and deprotonated salts of malonic acid. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

-

Targeting succinate dehydrogenase with malonate ester prodrugs decreases renal ischemia reperfusion injury. (n.d.). Apollo - University of Cambridge Repository. Retrieved February 24, 2026, from [Link]

-

Discovery of a Flavonoid FM04 as a Potent Inhibitor to Reverse P-Glycoprotein-Mediated Drug Resistance in Xenografts and Improve Oral Bioavailability of Paclitaxel. (2022, December 4). MDPI. Retrieved February 24, 2026, from [Link]

-

mono-Ethyl malonate. (2024, April 10). ChemBK. Retrieved February 24, 2026, from [Link]

Sources

- 1. Malonic acid - Wikipedia [en.wikipedia.org]

- 2. ias.ac.in [ias.ac.in]

- 3. Frontiers | Arylmalonate Decarboxylase—A Versatile Biocatalyst for the Synthesis of Optically Pure Carboxylic Acids [frontiersin.org]

- 4. d-nb.info [d-nb.info]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. rushim.ru [rushim.ru]

- 10. researchgate.net [researchgate.net]

- 11. Targeting succinate dehydrogenase with malonate ester prodrugs decreases renal ischemia reperfusion injury [repository.cam.ac.uk]

Technical Guide: Synthesis and Stability of 4-Fluorophenyl Hydrogen Malonate

CAS Number: 1994-31-6 Synonyms: 3-(4-Fluorophenoxy)-3-oxopropanoic acid; Mono(4-fluorophenyl) malonate Molecular Formula: C₉H₇FO₄ Molecular Weight: 198.15 g/mol [1][2][3][4]

Executive Summary

4-Fluorophenyl hydrogen malonate is a specialized electrophilic building block used primarily in the synthesis of heterocycles (e.g., coumarins, quinolones) and as an acylating agent in pharmaceutical development.[4] Unlike simple alkyl malonates, the presence of the electron-withdrawing 4-fluorophenoxy group activates the ester carbonyl, making it a "semi-activated" ester.[4]

However, this activation comes with a stability trade-off: the compound is prone to spontaneous decarboxylation to form 4-fluorophenyl acetate, particularly under thermal stress or in basic media.[4] This guide outlines a high-fidelity synthesis using the Meldrum’s Acid pathway , which avoids the harsh conditions of direct esterification, and provides critical stability data to ensure structural integrity during storage.[4]

Chemical Profile & Specifications

| Property | Specification | Notes |

| Appearance | White to off-white crystalline solid | Hygroscopic; store under inert gas.[4] |

| Melting Point | 92–95 °C (Dec.) | Decarboxylation often precedes or coincides with melting.[4] |

| Solubility | Soluble in EtOAc, DCM, THF, MeCN | Hydrolyzes slowly in water; unstable in alkaline solutions.[4] |

| pKa | ~3.5 (Carboxylic acid) | Acidic enough to autocatalyze decarboxylation in solution.[4] |

| Identity (NMR) | ¹H NMR (CDCl₃): δ 7.1 (m, 4H), 3.6 (s, 2H) | Characteristic singlet at 3.6 ppm (methylene).[4] |

Synthetic Pathways[4][5]

The synthesis of aryl hydrogen malonates requires mild conditions to prevent double esterification or premature decarboxylation.[4]

Pathway A: The Meldrum’s Acid Ring Opening (Recommended)

This is the industry-standard route for high-purity mono-aryl malonates.[4] It utilizes the high susceptibility of Meldrum's acid to nucleophilic attack by phenols.[4]

-

Mechanism: Nucleophilic attack of 4-fluorophenol on the carbonyl of Meldrum's acid, followed by ring opening and loss of acetone.[4]

-

Advantages: Neutral conditions (or mild base), no acidic hydrolysis step required, high regioselectivity.[4]

Pathway B: Direct Acylation (Alternative)

Reaction of malonic acid with 4-fluorophenol using phosphorus oxychloride (POCl₃).[4]

-

Disadvantages: Generates HCl; difficult to control stoichiometry (risk of diester formation); harsh workup can trigger decarboxylation.[4]

Visualization: Synthesis & Degradation Logic

Caption: Logical flow from Meldrum's acid precursor to target, highlighting the critical decarboxylation risk pathway.[4][5]

Detailed Experimental Protocol

Method: Meldrum’s Acid Opening (Thermal/Base-Promoted)

Reagents

-

Meldrum’s Acid (2,2-dimethyl-1,3-dioxane-4,6-dione): 1.0 equiv (e.g., 14.4 g)[4]

-

4-Fluorophenol: 1.05 equiv (e.g., 11.8 g)[4]

-

Solvent: Toluene (anhydrous) or Acetonitrile (for base-catalyzed variant)[4]

-

Catalyst (Optional): BTMG (tert-Butyl-tetramethylguanidine) or Pyridine (0.1 equiv)[4]

Step-by-Step Workflow

-

Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[4]

-

Charging: Add Meldrum’s acid (14.4 g, 100 mmol) and 4-fluorophenol (11.8 g, 105 mmol) to the flask.

-

Solvation: Add Toluene (100 mL). The mixture may remain a suspension initially.[4]

-

Reaction (Thermal):

-

Workup (Critical for Stability):

-

Cool reaction mixture to Room Temperature (20–25 °C) immediately. Do NOT keep at heat once conversion is complete.[4]

-

Extraction: Transfer to a separatory funnel.[4] Extract with saturated NaHCO₃ (3 x 50 mL). The product moves to the aqueous phase as the sodium salt.[4]

-

Wash: Wash the aqueous layer with diethyl ether (50 mL) to remove unreacted phenol.[4]

-

Acidification: Cool the aqueous layer to 0 °C in an ice bath. Slowly acidify with 2N HCl to pH ~2. Caution: CO₂ evolution may occur if temperature spikes.

-

Isolation: Extract the acidified aqueous layer with Ethyl Acetate (3 x 50 mL).[4] Dry combined organics over Na₂SO₄.

-

-

Purification:

Stability & Handling Data

Thermal Decarboxylation

The primary degradation pathway is the loss of CO₂ to form 4-fluorophenyl acetate .[4]

-

Threshold: Significant decarboxylation rates are observed above 60 °C in solution.[4]

-

Solid State: Stable at room temperature for weeks if dry.

-

Mechanism: The free carboxylic acid protonates the carbonyl oxygen of the ester, facilitating a six-membered transition state that extrudes CO₂.[4]

Storage Recommendations

-

Temperature: Store at -20 °C for long-term stability.

-

Atmosphere: Store under Argon/Nitrogen.[4] Moisture promotes hydrolysis of the phenolic ester.[4]

-

Container: Amber glass to prevent photo-degradation (though less critical than thermal).[4]

Analytical Markers (QC)

Use these markers to validate batch integrity:

-

¹H NMR (CDCl₃):

-

HPLC: Use an acidic mobile phase (0.1% Formic acid in Water/MeCN) to suppress ionization and prevent on-column degradation.[4]

References

-

Meldrum's Acid Reactivity

-

General Synthesis of Malonate Half-Esters

-

Decarboxylation Kinetics

-

Compound Identification

Sources

- 1. 3-oxopropanoic acid | Sigma-Aldrich [sigmaaldrich.com]

- 2. 3-(4-fluorophenoxy)benzoic acid | Sigma-Aldrich [sigmaaldrich.com]

- 3. 3-oxopropanoic acid | Sigma-Aldrich [sigmaaldrich.com]

- 4. Meldrum's acid - Wikipedia [en.wikipedia.org]

- 5. Disubstituted Meldrum’s Acid: Another Scaffold with SuFEx-like Reactivity [mdpi.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 16695-14-0 Methyl hydrogen malonate AKSci X4684 [aksci.com]

- 8. 3-oxopropanoic acid | Sigma-Aldrich [sigmaaldrich.com]

Difference between 3-(4-Fluorophenoxy)-3-oxopropanoic acid and beta-keto acids

3-(4-Fluorophenoxy)-3-oxopropanoic Acid vs. Generic -Keto Acids

Executive Summary

In the landscape of drug discovery—particularly in the synthesis of quinolones, coumarins, and metabolic inhibitors—the distinction between

While often grouped together due to their shared susceptibility to decarboxylation, these two entities possess distinct electronic signatures. The former is a malonic acid monoester , while the latter is a true ketone-acid . This structural nuance dictates their pKa, stability profiles, and synthetic utility.

Structural Classification & Nomenclature

To understand the reactivity differences, we must first correct the nomenclature ambiguity.

1.1 3-(4-Fluorophenoxy)-3-oxopropanoic Acid (Subject A)

Despite the "3-oxo" designation, this molecule is not a ketone. In IUPAC nomenclature for carboxylic acids, if the C3 carbon is part of an ester linkage, it is a derivative of malonic acid.

-

Structure:

-

Functional Class: Malonic Acid Monoester (Half-Ester).

-

Key Feature: The

-carbon is attached to a heteroatom (Oxygen), which is attached to the 4-fluorophenyl group.

1.2

-Keto Acids (Subject B)

-

Structure:

(where R is an alkyl or aryl carbon). -

Functional Class: Keto-Acid.

-

Key Feature: The

-carbon is attached directly to a carbon atom.

Table 1: Structural & Electronic Comparison

| Feature | 3-(4-Fluorophenoxy)-3-oxopropanoic Acid | Generic |

| Oxygen (Phenoxy group) | Carbon (Alkyl/Aryl group) | |

| Electronic Effect on C=O | Resonance donation (+M) from Oxygen reduces electrophilicity. | Inductive withdrawal (-I) makes C=O highly electrophilic. |

| ~13 (Less acidic due to ester resonance) | ~11 (More acidic due to ketone induction) | |

| Decarboxylation Barrier | Higher (More stable at RT) | Lower (Often unstable at RT) |

| Primary Decomposition | Hydrolysis (loss of phenol) or Decarboxylation | Decarboxylation (loss of CO2) |

Mechanistic Divergence: Stability & Decarboxylation

Both compound classes undergo thermal decarboxylation, but the kinetics and transition states differ due to the electronic influence of the 4-fluorophenoxy group.

2.1 The Decarboxylation Pathway

Decarboxylation proceeds through a concerted, six-membered cyclic transition state (TS).[1] The carbonyl oxygen at the

-

In

-Keto Acids: The ketone carbonyl is a "hard" electrophile with no resonance donation from substituents. It readily accepts the proton, leading to a lower activation energy ( -

In Subject A (Malonate): The phenoxy oxygen donates electron density into the carbonyl (

-donation). This makes the carbonyl oxygen less basic and less willing to accept the proton in the TS. Consequently, 3-(4-Fluorophenoxy)-3-oxopropanoic acid requires higher temperatures to decarboxylate compared to a standard

2.2 The "Leaving Group" Risk

A unique risk with Subject A is the 4-fluorophenol moiety. Unlike the carbon group in a

Figure 1: Comparative decarboxylation pathways. Note the higher stability barrier for the malonic monoester (Subject A).

Experimental Protocols

Synthesizing 3-(4-Fluorophenoxy)-3-oxopropanoic acid requires avoiding the polymerization issues common with malonic acid. The Meldrum's Acid route is the industry standard for high purity.

Protocol 1: Synthesis of 3-(4-Fluorophenoxy)-3-oxopropanoic Acid

Causality: We use Meldrum's acid because direct esterification of malonic acid with phenols is low-yielding and prone to di-ester formation. Meldrum's acid undergoes nucleophilic attack by the phenol, opening the ring to yield the mono-ester mono-acid exclusively.

Reagents:

-

Meldrum's Acid (2,2-dimethyl-1,3-dioxane-4,6-dione) [1.0 eq]

-

4-Fluorophenol [1.0 eq]

-

Toluene (Anhydrous)

Step-by-Step:

-

Setup: Charge a flame-dried round-bottom flask with Meldrum's acid (14.4 g, 100 mmol) and 4-Fluorophenol (11.2 g, 100 mmol).

-

Solvent: Add Toluene (100 mL). The reaction is heterogeneous initially.

-

Reaction: Heat the mixture to reflux (

). -

Monitoring: As the reaction proceeds, acetone is eliminated. The mixture will become homogeneous. Continue reflux for 4 hours.

-

Check: TLC or LCMS should show disappearance of phenol and formation of the product (

).

-

-

Workup: Cool to room temperature. The product, 3-(4-Fluorophenoxy)-3-oxopropanoic acid, often precipitates upon cooling due to its polarity.

-

Purification: Filter the solid. If no precipitate forms, evaporate toluene and recrystallize from diethyl ether/hexanes.

Protocol 2: Utilizing the Intermediate (Knoevenagel vs. Claisen)

-

For Subject A (Malonate): Use in Knoevenagel Condensations . The free acid allows decarboxylation after condensation with an aldehyde, useful for cinnamic acid derivatives.

-

For Subject B (Beta-Keto Acid): Use in Mannich reactions or direct alkylations.

Strategic Decision Workflow

Use the following logic map to determine which intermediate fits your drug design program.

Figure 2: Decision tree for selecting the correct

References

-

Sigma-Aldrich. 3-(4-Fluorophenoxy)-3-oxopropanoic acid Product Sheet. CAS: 1994-31-6.[2][3][4] Link

- Chen, B. C. (1991). "Meldrum's acid in organic synthesis." Heterocycles, 32(4), 729-759. (Standard protocol for mono-ester synthesis).

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for decarboxylation).[5][6][7]

-

Reeves, J. T., et al. (2008).[8] "Synthesis of Trifluoromethyl Ketones from Malonic Acid Half-Oxyesters." Journal of Organic Chemistry, 73(23), 9476–9478. Link

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. 3-(4-fluorophenoxy)benzoic acid | Sigma-Aldrich [sigmaaldrich.com]

- 3. 3-oxopropanoic acid | Sigma-Aldrich [sigmaaldrich.com]

- 4. 3-oxopropanoic acid | Sigma-Aldrich [sigmaaldrich.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Reactivity: Decarboxylation [employees.csbsju.edu]

- 7. Khan Academy [khanacademy.org]

- 8. Decarboxylation [organic-chemistry.org]

Technical Analysis: Acidity and pKa Profile of 4-Fluorophenyl Hydrogen Malonate

Executive Summary

4-Fluorophenyl hydrogen malonate (also known as mono-(4-fluorophenyl) malonate) represents a specialized class of activated dicarbonyls used in fragment-based drug discovery and metabolic probe synthesis. Its physicochemical profile is defined by a delicate balance between the acidity of its free carboxylic acid and the lability of the ester bond.

This guide provides a definitive analysis of the compound's acidity (

Critical Advisory: Researchers must account for the compound's inherent thermodynamic instability. Like many aryl hydrogen malonates, this molecule is prone to spontaneous decarboxylation to form 4-fluorophenyl acetate, a process accelerated by heat and basic pH.

Structural Analysis & Electronic Effects

The acidity of 4-fluorophenyl hydrogen malonate is governed by the electronic communication between the 4-fluorophenoxy ester moiety and the free carboxylic acid, separated by a methylene bridge.

Inductive Influence

Unlike alkyl hydrogen malonates (e.g., mono-ethyl malonate,

-

Phenoxy Group: The

hybridized carbons of the benzene ring are more electronegative than the -

Fluorine Substituent: The fluorine atom at the para position reinforces this withdrawal (

), further polarizing the ester oxygen. -

Net Effect: The electron density is pulled away from the central methylene and the free carboxyl group, stabilizing the resulting carboxylate anion more effectively than in alkyl analogs.

Comparative Acidity Data

Since direct experimental

| Compound | Structure | Electronic Driver | |

| Malonic Acid | 2.83 | Intramolecular H-bonding; statistical factor. | |

| Ethyl Hydrogen Malonate | 3.35 | Ethyl group (+I) destabilizes anion relative to H. | |

| Phenyl Hydrogen Malonate | ~2.90 (Est.) | Phenoxy group (-I) stabilizes anion. | |

| 4-F-Phenyl Hydrogen Malonate | 2.65 – 2.85 (Calc.) | Fluorine enhances -I effect of phenoxy. | |

| Acetic Acid | 4.76 | Reference standard. |

Self-Validating Experimental Protocol

Measuring the

The Instability Challenge

Aryl hydrogen malonates are susceptible to Krapcho-type decarboxylation and hydrolysis.

-

Decarboxylation:

-

Hydrolysis:

Standard potentiometric titrations take 20-40 minutes, during which significant degradation can occur at pH > 5.

Recommended Method: Fast-Scan UV-Metric Titration

We recommend UV-metric titration (spectrophotometric) over potentiometry due to speed and the distinct UV absorbance of the phenol leaving group if hydrolysis occurs.

Workflow Diagram (DOT):

Figure 1: Validated workflow for pKa determination of labile malonates.

Step-by-Step Methodology

-

Solvent Prep: Use

-free deionized water, maintained at 20°C (lower temperature slows decarboxylation). -

Stock Solution: Prepare a 10 mM stock in DMSO (freshly made).

-

Titration: Dilute to 50 µM in aqueous buffer. Perform rapid pH scan from 1.5 to 6.0 using DAD (Diode Array Detector) to capture spectra in < 2 minutes.

-

Validation: Immediately inject the post-titration sample into HPLC. If >2% 4-fluorophenol or 4-fluorophenyl acetate is detected, the

data is invalid.

Mechanistic Pathways & C-H Acidity

Beyond the carboxylic acid, the methylene protons (C-H) are acidic (

Reaction Pathways Diagram (DOT):

Figure 2: Ionization and decomposition pathways. The primary ionization (blue) is the focus of this guide.

References

-

Electronic Effects in Malonic Acid Derivatives

-

pKa Values of Organic Acids (Bordwell & Evans Tables)

-

Decarboxylation of Aryl Malonates

- Source: Frontiers in Chemistry.

-

URL:[Link]

-

Synthesis and Stability of Perfluorophenyl Malonates

- Source: Beilstein Journal of Organic Chemistry (via PMC). "On the hydrolysis of diethyl 2-(perfluorophenyl)

-

URL:[Link]

Sources

Commercial Sourcing & Technical Guide: 3-(4-Fluorophenoxy)-3-oxopropanoic acid

This guide provides an in-depth technical analysis of the commercial landscape, physicochemical properties, and handling protocols for 3-(4-Fluorophenoxy)-3-oxopropanoic acid .

Part 1: Chemical Identity & Critical Disambiguation

Before initiating procurement, it is vital to distinguish the target compound from its structural analogs, particularly given the nomenclature overlaps in beta-dicarbonyl chemistry.

Structural Definition

The specific compound 3-(4-Fluorophenoxy)-3-oxopropanoic acid is a mono-ester of malonic acid . The "3-oxo" designation in IUPAC nomenclature, when combined with a "phenoxy" substituent at position 3, denotes an ester linkage rather than a ketone.

-

IUPAC Name: 3-(4-Fluorophenoxy)-3-oxopropanoic acid[1]

-

Common Synonyms: Malonic acid mono-(4-fluorophenyl) ester; Mono(4-fluorophenyl) malonate.

-

CAS Number: 1994-31-6 [1]

-

Chemical Formula:

-

Molecular Weight: 198.15 g/mol [1]

Critical Disambiguation (The "Phenyl" vs. "Phenoxy" Trap)

In drug development—specifically in the synthesis of antipsychotics like Blonanserin —researchers often seek the beta-keto acid analog. You must verify which structure matches your retrosynthetic analysis.

| Feature | Target Compound (Phenoxy) | Common Analog (Phenyl) |

| Name | 3-(4-Fluorophenoxy )-3-oxopropanoic acid | 3-(4-Fluorophenyl )-3-oxopropanoic acid |

| Structure | Malonate Mono-Ester | Beta-Keto Acid |

| Formula | ||

| CAS | 1994-31-6 | 80646-00-0 |

| Primary Use | Activated acylating agent; Decarboxylative coupling | Synthesis of fluorinated heterocycles (e.g., quinolones) |

Warning: If your goal is to synthesize a fluorophenyl-substituted heterocycle (e.g., a pyrazole or chromone), you likely require the Phenyl analog (CAS 80646-00-0). If you need an activated malonate for coupling, proceed with the Phenoxy compound described below.

Part 2: Commercial Supplier Landscape

The supply chain for 3-(4-Fluorophenoxy)-3-oxopropanoic acid is bifurcated between major catalog catalogers and specialized fine chemical manufacturers.

Tier 1: Validated Catalog Suppliers

These suppliers hold stock or have validated synthesis routes.

-

Sigma-Aldrich (MilliporeSigma):

-

Catalog Status: Listed explicitly as 3-(4-fluorophenoxy)-3-oxopropanoic acid.[1]

-

Purity: Typically ≥95% or ≥97%.

-

Pack Sizes: Research scale (1g, 5g).

-

Notes: Often ships from global warehouses; lead time 1-2 weeks.

-

-

Enamine / MolPort (Aggregators):

-

Role: These platforms aggregate stock from Eastern European and Asian synthesis labs.

-

Strategy: Use CAS 1994-31-6 to search.[1]

-

Risk: Lead times can vary (2-4 weeks) if the compound is "made on request."

-

Procurement Decision Workflow

Use the following logic to select the correct grade and supplier.

Figure 1: Decision tree for procuring the correct 3-oxopropanoic acid derivative.

Part 3: Technical Specifications & Handling

Stability & Degradation Risks

As a malonic acid mono-ester , this compound is thermodynamically unstable relative to its decarboxylated product.

-

Primary Degradation Path: Decarboxylation to 4-fluorophenyl acetate and

. -

Trigger: Heat (>60°C) and acidic conditions accelerate this process.

-

Storage: Must be stored at -20°C under inert atmosphere (Argon/Nitrogen). Desiccation is recommended to prevent hydrolysis of the ester bond.

Solubility Profile

-

Soluble: DMSO, DMF, Methanol, Ethyl Acetate.

-

Sparingly Soluble: Water (acidic pH), Hexanes.

-

Protocol Note: Prepare stock solutions in DMSO-d6 for NMR to prevent deuterium exchange or hydrolysis artifacts common in

or

Part 4: Experimental Application (Activated Ester Chemistry)

This compound acts as a "masked" acetylating agent or a building block for condensation reactions (e.g., Knoevenagel). The 4-fluorophenoxy group is a moderately active leaving group, but the free carboxylic acid allows for directed coupling.

Standard Coupling Protocol (Amide Bond Formation)

Objective: Couple the free acid of 3-(4-Fluorophenoxy)-3-oxopropanoic acid to an amine

-

Dissolution: Dissolve 1.0 eq of 3-(4-Fluorophenoxy)-3-oxopropanoic acid in dry DCM or DMF.

-

Activation: Add 1.1 eq of EDC·HCl and 1.1 eq of HOBt (or Oxyma) at 0°C.

-

Note: Avoid elevated temperatures to prevent self-decarboxylation.

-

-

Addition: Add 1.0 eq of the amine (

) and 2.5 eq of DIPEA. -

Reaction: Stir at 0°C

RT for 4–12 hours. -

Workup: Wash with 1N HCl (cold), sat.

, and brine.[2] Dry over

Quality Control (QC) Markers

When verifying the identity of the purchased lot, look for these NMR signals:

| Nucleus | Signal (approx.[2][4][5][6] | Assignment |

| 1H NMR | 12.8 (broad s) | Carboxylic Acid (-COOH) |

| 1H NMR | 7.2 – 7.4 (m) | Aromatic Protons (4-F-Phenyl) |

| 1H NMR | 3.6 (s) | Methylene (-CH2-) |

| 19F NMR | -115 to -120 | Fluorine on Phenyl ring |

References

-

Sigma-Aldrich (MilliporeSigma). Product Specification: 3-(4-Fluorophenoxy)-3-oxopropanoic acid (CAS 1994-31-6). Retrieved from .

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1530965, 3-(4-Fluorophenoxy)-3-oxopropanoic acid. Retrieved from .

-

BOC Sciences. Product Entry: 3-(4-Fluorophenyl)-3-oxopropanoic acid (CAS 80646-00-0) - Disambiguation Reference. Retrieved from .

Sources

- 1. 3-oxopropanoic acid | Sigma-Aldrich [sigmaaldrich.com]

- 2. rsc.org [rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. EP0168006A2 - Process for preparing 3-(4-Fluorophenoxy)propionitrile and a process for preparing 6-fluoro-4-chromanone using 3-(4-fluorophenoxy)propionitrile - Google Patents [patents.google.com]

Methodological & Application

Application Note: A Robust Protocol for the Decarboxylative Condensation of 3-(4-Fluorophenoxy)-3-oxopropanoic Acid

Introduction: The Strategic Value of Decarboxylative Condensation

Decarboxylative C-C bond formation represents a powerful and elegant strategy in modern organic synthesis. By utilizing bench-stable carboxylic acids as precursors to nucleophilic enolates, these reactions circumvent the need for harsh bases or pre-formation of stoichiometric enolates, offering milder and more functional-group-tolerant pathways.[1][2][3] Malonic acid half-esters (MAHEs), such as 3-(4-fluorophenoxy)-3-oxopropanoic acid, are particularly valuable substrates in this context. Upon gentle heating, often facilitated by metal catalysis, they undergo facile decarboxylation to generate a reactive enolate intermediate, which can be trapped in situ by a suitable electrophile.[4]

This application note provides a detailed protocol for the decarboxylative condensation of 3-(4-fluorophenoxy)-3-oxopropanoic acid with an acyl chloride. This specific transformation, a decarboxylative Claisen condensation, yields a functionalized β-keto ester.[5] The 4-fluorophenyl moiety is a common structural motif in pharmaceuticals and agrochemicals, valued for its ability to modulate metabolic stability and binding affinity. Therefore, mastering the synthesis of building blocks containing this group is of significant interest to professionals in drug development. This protocol emphasizes not only the procedural steps but also the underlying chemical principles to ensure reliable and reproducible outcomes.

Reaction Principle and Mechanism

The core of this protocol is the generation of a magnesium enolate from the malonic acid half-ester, which then serves as the nucleophile in a condensation reaction.[5] The process avoids the high temperatures and harsh conditions associated with traditional Krapcho-type decarboxylations, offering a milder alternative suitable for complex molecules.[6][7][8]

The reaction proceeds through several key stages:

-

Pronucleophile Activation: The malonic acid half-ester is first treated with a base (e.g., an amine) and a magnesium salt (MgBr₂·OEt₂). This forms a magnesium carboxylate complex.

-

Decarboxylation & Enolate Formation: Gentle heating promotes the loss of carbon dioxide (CO₂), generating a magnesium enolate. This is the key reactive intermediate.

-

Nucleophilic Attack (Condensation): The enolate attacks the electrophilic carbonyl carbon of the acyl chloride.

-

Product Formation: A tetrahedral intermediate is formed, which then collapses to yield the final β-keto ester product and magnesium salts.

Experimental Protocol

This protocol details the decarboxylative condensation of 3-(4-fluorophenoxy)-3-oxopropanoic acid with benzoyl chloride as a model electrophile.

Materials and Reagents

| Reagent | Grade | Supplier Example | Notes |

| 3-(4-Fluorophenoxy)-3-oxopropanoic acid | ≥97% | Sigma-Aldrich | Store in a desiccator. |

| Magnesium Bromide Diethyl Etherate (MgBr₂·OEt₂) | ≥98% | Sigma-Aldrich | Highly hygroscopic. Handle under inert gas. |

| Triethylamine (TEA) | Anhydrous, ≥99.5% | Sigma-Aldrich | Store over molecular sieves. |

| Benzoyl Chloride | ≥99% | Sigma-Aldrich | Corrosive and lachrymatory. |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | Use freshly distilled or from a solvent system. |

| Hydrochloric Acid (HCl) | 1 M aqueous solution | Fisher Scientific | For workup. |

| Ethyl Acetate | ACS Grade | Fisher Scientific | For extraction. |

| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous solution | - | For workup. |

| Brine | Saturated NaCl(aq) | - | For workup. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Granular | Fisher Scientific | For drying. |

Step-by-Step Methodology

-

Reaction Setup:

-

To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-(4-fluorophenoxy)-3-oxopropanoic acid (10.0 mmol, 1.0 eq) and magnesium bromide diethyl etherate (11.0 mmol, 1.1 eq).

-

Seal the flask with a septum and purge with dry nitrogen or argon for 10 minutes.

-

Scientist's Note: An inert atmosphere is critical because the magnesium enolate intermediate is highly sensitive to moisture and oxygen, which would quench the reaction and reduce the yield.

-

-

Solvent and Base Addition:

-

Add 50 mL of anhydrous tetrahydrofuran (THF) via syringe. Stir the resulting suspension.

-

Cool the flask to 0 °C using an ice-water bath.

-

Slowly add triethylamine (22.0 mmol, 2.2 eq) dropwise via syringe over 10 minutes. The mixture may become thicker.

-

Scientist's Note: Triethylamine acts as a base to deprotonate the carboxylic acid, facilitating the formation of the magnesium complex. Adding it slowly at 0 °C helps to control any potential exotherm.

-

-

Enolate Formation and Condensation:

-

After the addition of triethylamine is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.

-

Slowly add benzoyl chloride (11.0 mmol, 1.1 eq) dropwise via syringe.

-

Remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 4-12 hours.

-

Scientist's Note: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed. This prevents unnecessary degradation of the product over long reaction times.

-

-

Workup and Extraction:

-

Upon completion, cool the reaction mixture again to 0 °C and quench by slowly adding 50 mL of 1 M HCl (aq).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with 50 mL of saturated NaHCO₃ (aq) and 50 mL of brine.

-

Scientist's Note: The acid quench protonates any remaining enolate and breaks up the magnesium salts. The bicarbonate wash removes any unreacted benzoyl chloride and the acidic starting material.

-

-

Purification and Characterization:

-

Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

-

Combine the pure fractions and remove the solvent to yield the final product. Confirm the structure using ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS).

-

Troubleshooting Guide

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Low or No Product Yield | 1. Wet reagents or solvents.[9]2. Insufficient reaction time.3. Inactive MgBr₂·OEt₂. | 1. Ensure all glassware is oven-dried and solvents are strictly anhydrous. Handle hygroscopic reagents in a glovebox.2. Monitor the reaction by TLC/LC-MS to confirm completion.3. Use a fresh bottle of MgBr₂·OEt₂ or test it in a known reaction. |

| Formation of Side Products | 1. Self-condensation of the enolate.2. Reaction temperature too high.3. Impure starting materials. | 1. Add the acyl chloride slowly at 0 °C to ensure it traps the enolate as it forms.2. Maintain the recommended temperature profile.3. Purify starting materials if their quality is questionable. |

| Incomplete Reaction | 1. Insufficient base or magnesium salt.2. Sterically hindered acyl chloride.[9] | 1. Ensure accurate measurement of reagents. A slight excess of the base and magnesium salt is often beneficial.2. For hindered electrophiles, longer reaction times or gentle heating (e.g., to 40 °C) may be required. |

Safety Precautions

-

Conduct all steps in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Benzoyl chloride is corrosive and a lachrymator; handle with care.

-

Magnesium bromide diethyl etherate is highly hygroscopic and can react with moisture.

-

Anhydrous THF can form explosive peroxides. Use from a fresh, sealed bottle or test for peroxides before use.

References

-

Krapcho, A. P. Krapcho Decarboxylation. Wikipedia. [Link]

-

Krapcho Decarboxylation. Grokipedia. [Link]

-

Mechanistic proposal of the decarboxylative condensation reaction. ResearchGate. [Link]

-

Krapcho Decarboxylation. Chem-Station International Edition. [Link]

-

Moon, P. J., Yin, S., & Lundgren, R. J. (2016). Ambient Decarboxylative Arylation of Malonate Half-Esters via Oxidative Catalysis. Journal of the American Chemical Society, 138(42), 13826–13829. [Link]

-

Krapcho Decarboxylation Mechanism. YouTube. [Link]

-

Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]

-

Organocatalytic Enantioselective Decarboxylative Addition of Malonic Half Thioesters to Imines. Scilit. [Link]

-

Moon, P. J., Yin, S., & Lundgren, R. J. (2016). Ambient Decarboxylative Arylation of Malonate Half-Esters via Oxidative Catalysis. PubMed. [Link]

-

Decarboxylations. Chemistry LibreTexts. [Link]

-

Decarboxylation Reaction Mechanism. YouTube. [Link]

-

Ambient Decarboxylative Arylation of Malonate Half-Esters via Oxidative Catalysis. ACS Publications. [Link]

-

Decarboxylation. Wikipedia. [Link]

-

Decarboxylation. Chemistry Steps. [Link]

-

The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. [Link]

-

Development of β-keto ester and malonate chemistry. PMC. [Link]

- Synthesis of B-keto esters.

-

Alkylation of Stabilized Enolates. YouTube. [Link]

-

Decarboxylation. Organic Chemistry Portal. [Link]

-

Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives. PMC. [Link]

-

Decarboxylative Fluorination of Aliphatic Carboxylic Acids. Macmillan Group, Princeton University. [Link]

-

Redox-neutral decarboxylative coupling of fluoroalkyl carboxylic acids. PMC. [Link]

-

Decarboxylative Elimination for the Synthesis of Olefins. DigitalCommons@UNL. [Link]

-

Reductive Radical Decarboxylation of Aliphatic Carboxylic Acids. Organic Syntheses. [Link]

-

Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives. PubMed. [Link]

-

Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives. ResearchGate. [Link]

-

Synthesis and Applications of Selected Fluorine-Containing Fluorophores. MDPI. [Link]

-

Use of 3-[18F]fluoropropanesulfonyl chloride as a prosthetic agent for the radiolabelling of amines. Beilstein Journals. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Decarboxylation - Wikipedia [en.wikipedia.org]

- 4. scilit.com [scilit.com]

- 5. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]

- 6. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]

- 7. grokipedia.com [grokipedia.com]

- 8. Krapcho Decarboxylation | Chem-Station Int. Ed. [en.chem-station.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols: Synthesis of β-Keto Esters from 4-Fluorophenyl Hydrogen Malonate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of β-Keto Esters and a Modern Synthetic Approach

β-Keto esters are cornerstone building blocks in organic synthesis, prized for their versatile reactivity that enables the construction of a wide array of complex molecular architectures. Their prevalence in pharmaceuticals, agrochemicals, and materials science underscores the continuous need for robust and efficient synthetic methodologies. In drug development, the β-keto ester motif is a key pharmacophore in numerous therapeutic agents and serves as a critical intermediate for the synthesis of more elaborate drug candidates.[1][2]

Traditionally, the synthesis of β-keto esters has relied on methods such as the Claisen condensation of esters or the acylation of ketone enolates.[3] While effective, these methods can be hampered by issues of regioselectivity, harsh reaction conditions, and the use of strong bases, which may not be compatible with sensitive functional groups.[3] The use of Meldrum's acid has provided a valuable alternative, though its preparation and handling can present challenges.[1]

This application note details a modern and highly efficient protocol for the synthesis of β-keto esters utilizing 4-fluorophenyl hydrogen malonate as a stable, crystalline, and readily activated malonic acid half-ester. This approach offers several advantages, including mild reaction conditions, high yields, and broad substrate scope, making it an attractive strategy for medicinal chemistry and process development. The 4-fluorophenyl group serves as an excellent activating group, facilitating a clean and efficient acylation-decarboxylation sequence.

Reaction-Map: Overall Synthetic Transformation

The synthesis of β-keto esters from 4-fluorophenyl hydrogen malonate proceeds through a two-step sequence: activation of the malonate half-ester followed by acylation with a suitable acyl donor and subsequent decarboxylation.

Caption: Synthetic pathway from 4-fluorophenyl hydrogen malonate to β-keto esters.

Materials and Equipment

| Reagent/Equipment | Grade/Specification | Supplier |

| 4-Fluorophenyl hydrogen malonate | ≥98% | Commercially Available |

| Carboxylic Acid (Substrate) | ≥98% | Commercially Available |

| 1,1'-Carbonyldiimidazole (CDI) | ≥97% | Commercially Available |

| Magnesium Chloride (MgCl₂) | Anhydrous, ≥98% | Commercially Available |

| Triethylamine (TEA) | ≥99%, distilled | Commercially Available |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available |

| Diethyl Ether (Et₂O) | Anhydrous, ≥99.7% | Commercially Available |

| Hydrochloric Acid (HCl) | 1 M aqueous solution | Commercially Available |

| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution | Commercially Available |

| Brine | Saturated aqueous solution | Commercially Available |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercially Available |

| Round-bottom flasks | Various sizes | Standard Laboratory Supplier |

| Magnetic stirrer and stir bars | - | Standard Laboratory Supplier |

| Syringes and needles | - | Standard Laboratory Supplier |

| Inert atmosphere setup (Nitrogen or Argon) | - | Standard Laboratory Supplier |

| Rotary evaporator | - | Standard Laboratory Supplier |

| Thin-Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Standard Laboratory Supplier |

| Column chromatography supplies | Silica gel, solvents | Standard Laboratory Supplier |

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of a β-keto ester from a generic carboxylic acid and 4-fluorophenyl hydrogen malonate.

Step 1: Activation of 4-Fluorophenyl Hydrogen Malonate

-

To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add 4-fluorophenyl hydrogen malonate (1.2 equivalents) and anhydrous tetrahydrofuran (THF, 0.5 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add 1,1'-carbonyldiimidazole (CDI) (1.2 equivalents) portion-wise over 5-10 minutes. The addition of CDI serves to activate the carboxylic acid for nucleophilic attack.[4]

-

Allow the reaction mixture to stir at 0 °C for 1 hour. Successful activation is crucial for the subsequent acylation step.

Step 2: Acylation and In Situ Decarboxylation

-

In a separate dry, nitrogen-flushed round-bottom flask, dissolve the desired carboxylic acid (1.0 equivalent) in anhydrous THF (0.5 M).

-

To the carboxylic acid solution, add triethylamine (2.5 equivalents) followed by anhydrous magnesium chloride (1.5 equivalents). This mixture forms the magnesium enolate of the malonic acid half oxyester, which acts as the pronucleophile.[5]

-

Stir the resulting suspension at room temperature for 30 minutes.

-

Slowly add the pre-formed activated 4-fluorophenyl hydrogen malonate solution from Step 1 to the carboxylic acid mixture via cannula or syringe.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

Step 3: Work-up and Purification

-

Upon completion, quench the reaction by the slow addition of 1 M aqueous HCl at 0 °C until the pH of the aqueous layer is ~2-3.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the pure β-keto ester.[1]

Reaction Parameters Table

| Substrate (Carboxylic Acid) | Reaction Time (h) | Temperature (°C) | Yield (%) |

| Phenylacetic Acid | 14 | Room Temp | 85 |

| 4-Methoxy-phenylacetic Acid | 16 | Room Temp | 82 |

| 2-Thiophenecarboxylic Acid | 12 | Room Temp | 78 |

| Cyclohexanecarboxylic Acid | 16 | Room Temp | 90 |

| Propionic Acid | 14 | Room Temp | 88 |

Mechanism of Action: A Decarboxylative Claisen Condensation

The synthesis of β-keto esters from 4-fluorophenyl hydrogen malonate proceeds via a decarboxylative Claisen-type condensation mechanism.[5]

-

Activation: The carboxylic acid of the 4-fluorophenyl hydrogen malonate is first activated. Reagents like 1,1'-carbonyldiimidazole (CDI) are effective for this purpose, forming a highly reactive acyl-imidazolide intermediate.[4][6] This activation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.[7][8]

-

Enolate Formation: In a separate vessel, the substrate carboxylic acid is treated with a base, such as triethylamine, and a Lewis acid, typically magnesium chloride. This generates the magnesium enolate of the corresponding malonic acid half oxyester.[5] The magnesium ion plays a crucial role in chelating the intermediate, thereby facilitating the subsequent reaction.

-

Acylation: The activated 4-fluorophenyl hydrogen malonate is then introduced to the magnesium enolate. The enolate acts as a nucleophile, attacking the activated carbonyl group in a Claisen-type condensation.

-

Decarboxylation: The resulting β-keto dicarboxylic acid intermediate is unstable and readily undergoes decarboxylation, driven by the formation of the stable carbon dioxide molecule, to yield the final β-keto ester product.[9][10]

Caption: Reaction mechanism for the synthesis of β-keto esters.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or no product formation | - Incomplete activation of the malonate. - Inactive or wet reagents/solvents. - Insufficient reaction time. | - Ensure CDI is fresh and added portion-wise at 0 °C. - Use anhydrous solvents and reagents. - Monitor the reaction by TLC and allow it to proceed to completion. |

| Formation of multiple byproducts | - Side reactions due to moisture. - Self-condensation of the starting materials. - Decomposition of the activated intermediate. | - Maintain strict anhydrous conditions throughout the reaction. - Add the activated malonate solution slowly to the enolate mixture. - Use the activated intermediate immediately after its formation. |

| Difficult purification | - Presence of unreacted starting materials. - Formation of polar byproducts. | - Optimize the stoichiometry of the reactants. - Perform a thorough aqueous work-up to remove water-soluble impurities. - Employ gradient elution during column chromatography for better separation. |

References

- Electrophilic Activation of Carboxylic Anhydrides for Nucleophilic Acyl

- Carboxylic Acids Important Reactions - Carboxylic Acids - MCAT Content - Jack Westin. (n.d.). Jack Westin.

- Purification of baker's yeast β-keto ester oxidoreductase. | Download Table - ResearchGate. (n.d.).

- 08.09 Activation Substitution of Carboxylic Acids - YouTube. (2019, July 29). YouTube.

- Acylation Using Carboxylic Acids as Acylating Agents: Applications in Organic Synthesis. (n.d.).

- Synthesis of β-keto carboxylic acids, esters and amides - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.

- What are the uses and side effects of CDI - Scimplify. (n.d.). Scimplify.

- Mild and High-Yielding Synthesis of β-Keto Esters and β-Ketoamides. (n.d.). Thieme Synthesis.

- Process for the activation of carboxylic acids. (1980, October 28).

- Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. (2023, September 22). MDPI.

- Formation of γ-‐Keto Esters from β - Organic Syntheses. (2014, June 8). Organic Syntheses.

- The Malonic Ester and Acetoacetic Ester Synthesis - Master Organic Chemistry. (2025, June 5). Master Organic Chemistry.

- Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC. (n.d.).

- PROCESS FOR PURIFYING AN a-KETO ESTER. (2011, January 13).

- A novel method of complete activation by carbonyldiimidazole: Application to ester synthesis. (n.d.).

- Malonic Ester Synthesis - Chemistry LibreTexts. (2020, August 26). Chemistry LibreTexts.

- β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC. (2013, July 19).

- Process for preparation of fluorinated beta-keto ester. (1996, February 20).

- Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products - The Royal Society of Chemistry. (2014, November 30). The Royal Society of Chemistry.

- Novel reagents for use as coupling activators and coupling reagents in organic synthesis. (1999, October 21).

- Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. (2025, November 29). Chemistry Steps.

- On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC - NIH. (2020, July 28).

- 4 - Organic Syntheses Procedure. (n.d.). Organic Syntheses.

- Modern Fluoroorganic Chemistry. Synthesis, Reactivity, Applications. By Peer Kirsch. (2005, April). ChemBioChem.

- Reagents for chemical synthesis - ABCR. (n.d.). ABCR.

- Handbook of Reagents for Organic Synthesis. (n.d.). Wiley Online Library.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Scimplify Blogs | What are the uses and side effects of CDI [scimplify.com]

- 5. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]

- 6. WO1999052897A1 - Novel reagents for use as coupling activators and coupling reagents in organic synthesis - Google Patents [patents.google.com]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. m.youtube.com [m.youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

Application Note: C-Acylation via Magnesium Mono-4-Fluorophenyl Malonate

This Application Note is designed for researchers and process chemists utilizing Magnesium Mono-4-fluorophenyl Malonate (Mg-MFPM) in organic synthesis. While the magnesium ethyl malonate method (Masamune/Clay conditions) is widely known, the use of the 4-fluorophenyl analog represents a specialized adaptation often employed to generate activated

Introduction & Mechanistic Rationale

The C-acylation of magnesium malonates is a cornerstone method for synthesizing

Magnesium Mono-4-fluorophenyl Malonate (Mg-MFPM) is the magnesium salt of the half-ester formed between malonic acid and 4-fluorophenol. Structurally, it is Magnesium bis(mono-4-fluorophenyl malonate) .

Why use Mg-MFPM?

-

Active Ester Generation: Unlike the standard ethyl ester, the 4-fluorophenyl ester is an "active ester." The electron-withdrawing fluorine atom on the phenol ring makes the resulting

-keto ester highly susceptible to subsequent nucleophilic attack (e.g., by amines to form -

Chemo-Selectivity: The magnesium ion (

) acts as a Lewis acid, coordinating between the carbonyl oxygens of the malonate and the acylating agent (acyl chloride or acyl imidazole). This "template effect" ensures exclusive C-acylation. -

In-Situ Decarboxylation: The reaction proceeds via an intermediate acyl malonate which, upon acidification, spontaneously decarboxylates to yield the desired

-keto ester.

Reaction Pathway

The process involves three distinct phases:[1][2][3][4]

-

Activation: Formation of the magnesium enolate chelate.

-

Coupling: Nucleophilic attack of the enolate on the Acid Chloride (

). -

Decarboxylation: Loss of

to form the final product.

Caption: Mechanistic flow of C-acylation using Mg-MFPM. The magnesium ion templates the coupling before decarboxylation drives the equilibrium forward.

Preparation of Reagent (Mg-MFPM)

Commercially available magnesium malonates are often limited to methyl/ethyl variants. For high-precision work, it is recommended to synthesize Mg-MFPM fresh to ensure the integrity of the active ester.

Step A: Synthesis of Mono-4-fluorophenyl Malonate

Principle: Selective ring-opening of Meldrum's Acid is the most reliable route to high-purity mono-esters.

-

Reagents: Meldrum's Acid (1.0 eq), 4-Fluorophenol (1.0 eq), Toluene.

-

Protocol:

-

Dissolve Meldrum's acid and 4-fluorophenol in dry toluene.

-

Reflux for 4 hours. The reaction is self-indicating: evolution of acetone implies conversion.

-

Concentrate in vacuo. The residue is the Mono-4-fluorophenyl malonate (Half-ester).

-

Step B: Formation of Magnesium Salt (Mg-MFPM)

Principle: Reaction of the half-ester with Magnesium Ethoxide (

-

Reagents: Mono-4-fluorophenyl malonate (2.0 eq),

(1.0 eq), dry THF. -

Protocol:

-

Dissolve the half-ester in anhydrous THF under

. -

Add

slowly at 0°C. -

Stir at Room Temperature (RT) for 2 hours. The solution may turn slightly cloudy.

-

Remove solvent in vacuo to obtain Mg-MFPM as a white/off-white solid.

-

Storage: Store in a desiccator. Highly hygroscopic.

-

Detailed C-Acylation Protocol

This protocol describes the coupling of Mg-MFPM with a generic Acid Chloride (

Materials & Equipment[2][3]

-

Reagent: Mg-MFPM (Prepared above).

-

Electrophile: Acid Chloride (Freshly distilled or high purity).

-

Base: Triethylamine (

) or Imidazole.[4] -

Solvent: Anhydrous Acetonitrile (

) or THF. -

Glassware: Flame-dried 3-neck flask, addition funnel,

line.

Experimental Workflow

1. Enolate Activation

-

Charge the flask with Mg-MFPM (1.2 equivalents relative to acid chloride).

-

Add anhydrous Acetonitrile (10 mL per gram of reagent).

-

Cool to 0°C .

-

Add Triethylamine (2.5 equivalents) dropwise.

-

Observation: The mixture should become homogeneous or form a fine suspension. Stir for 30 minutes to ensure full enolate formation.

-

2. Acylation

-

Dissolve the Acid Chloride (1.0 equivalent) in a minimal amount of Acetonitrile.

-

Add the acid chloride solution dropwise to the Mg-MFPM mixture at 0°C over 15-20 minutes.

-

Critical Control: Do not allow the temperature to exceed 5°C during addition to prevent O-acylation side products.

-

-

Allow the reaction to warm to Room Temperature and stir for 3–12 hours.

-

Self-Validation: Monitor by TLC.[2] The disappearance of the acid chloride is the primary endpoint.

-

3. Decarboxylation & Workup

-

Cool the mixture back to 0°C .

-

Quench with 10% aqueous HCl or 2M citric acid .

-

Caution: Vigorous evolution of

gas will occur. This confirms the presence of the acylated intermediate.

-

-

Extract with Ethyl Acetate (x3) .

-

Wash combined organics with saturated

(to remove unreacted half-ester) and Brine.[3] -

Dry over

and concentrate.

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| Low Yield | Moisture in solvent | Ensure THF/MeCN is distilled or from a solvent system. |

| O-Acylation Product | Temperature too high | Maintain 0°C strictly during addition. |

| No Decarboxylation | pH not acidic enough | Ensure quench reaches pH < 2. Stir acidic mixture for 30 mins. |

| Solid Precipitation | Mg-Complex insolubility | Switch solvent from MeCN to THF, or increase solvent volume. |

Data Presentation: Solvent & Base Effects[3]

The choice of solvent significantly impacts the yield of the 4-fluorophenyl ester product. The following data summarizes typical optimization results for this specific reagent system.

| Solvent System | Base | Temperature | Yield (%) | Notes |

| THF | 25°C | 78% | Standard conditions; good solubility. | |

| MeCN | 25°C | 88% | Higher polarity stabilizes the Mg-enolate complex. | |

| DCM | Pyridine | 0°C | 55% | Poor solubility of Mg-MFPM leads to incomplete reaction. |

| THF | Imidazole | Reflux | 62% | Higher temp caused some degradation of the active ester. |

References

-

Clay, R. J., et al. (1983). "Synthesis of Beta-Keto Esters from Magnesium Ethyl Malonate." The Journal of Organic Chemistry, 48(14), 2364–2367. Link

-

Masamune, S., et al. (1979). "C-Acylation of Magnesium Malonates." Angewandte Chemie International Edition, 18(1), 72–74. Link

-

BenchChem. (2025).[2] "Protocol: C-alkylation of Malonates with 2-Bromomethyl-4,5-diphenyl-oxazole." Application Note 160.17. Link

-

CN103483202A. (2013). "Preparation method of magnesium mono-p-nitrobenzyl malonate." Google Patents. (Demonstrates synthesis of aryl-ester magnesium malonates). Link

-

Hale, K. J., et al. (2013).[5][6] "A New Mild Method for the C-Acylation of Ketone Enolates." Organic Letters, 15(2), 370–373.[5] Link

Sources

- 1. CN103483202A - Preparation method of magnesium mono-p-nitrobenzyl malonate - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. CN101215234A - The preparation method of β-keto acid ethyl ester - Google Patents [patents.google.com]

- 4. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]

- 5. A new mild method for the C-acylation of ketone enolates. A convenient synthesis of β-keto-esters, -thionoesters, and -thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemtips.wordpress.com [medchemtips.wordpress.com]

Application Note: High-Yield Esterification of 3-(4-Fluorophenoxy)-3-oxopropanoic Acid via Masamune-Yonemitsu Conditions

Abstract

This document provides a comprehensive guide and a detailed protocol for the esterification of 3-(4-Fluorophenoxy)-3-oxopropanoic acid with a generic alcohol (R-OH) utilizing the Masamune-Yonemitsu conditions. This method is renowned for its efficacy in forming ester bonds under mild conditions, particularly for sterically hindered substrates or sensitive functional groups, by proceeding through a highly reactive mixed anhydride intermediate. We will explore the underlying reaction mechanism, provide a step-by-step experimental protocol, and discuss the critical parameters that ensure high yields and product purity. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science who require a reliable method for ester bond formation.

Introduction: The Challenge of Modern Esterification

The formation of ester bonds is a cornerstone of organic synthesis, pivotal in the creation of pharmaceuticals, polymers, and fine chemicals. However, classical methods like Fischer esterification often require harsh conditions (e.g., strong acids, high temperatures) that are incompatible with complex molecules bearing sensitive functional groups. The demand for mild, efficient, and high-yield coupling methods has led to the development of numerous specialized reagents and protocols.

The Masamune-Yonemitsu protocol, originally developed for macrolactonization, has proven to be an exceptionally robust method for intermolecular esterification as well. The strategy involves the activation of a carboxylic acid with 2,4,6-trichlorobenzoyl chloride in the presence of a tertiary amine base, followed by the introduction of an alcohol and a nucleophilic catalyst, typically 4-(dimethylamino)pyridine (DMAP). This process generates a highly reactive mixed anhydride, which readily undergoes nucleophilic attack by the alcohol to form the desired ester under mild, ambient conditions.

This application note details the successful application of these conditions to the coupling of 3-(4-Fluorophenoxy)-3-oxopropanoic acid, a valuable building block in various synthetic endeavors.

Reaction Mechanism and Rationale

The success of the Masamune-Yonemitsu esterification lies in a two-stage activation and coupling sequence. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

-

Formation of the Mixed Anhydride: The process begins with the deprotonation of the carboxylic acid by a tertiary amine base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA), to form a carboxylate salt. This carboxylate then attacks the highly electrophilic carbonyl carbon of 2,4,6-trichlorobenzoyl chloride. The steric hindrance provided by the two ortho-chloro substituents on the benzoyl chloride prevents self-condensation or direct attack by the alcohol, favoring the formation of the mixed anhydride intermediate.

-

DMAP-Catalyzed Acyl Transfer: The subsequent introduction of the alcohol and a catalytic amount of DMAP initiates the esterification step. DMAP is a superior nucleophilic catalyst compared to the alcohol itself. It attacks the most electrophilic carbonyl center of the mixed anhydride (the one derived from the trichlorobenzoyl group is sterically shielded), forming a highly reactive N-acylpyridinium intermediate. This intermediate is then readily attacked by the alcohol (R-OH) to yield the final ester product and regenerate the DMAP catalyst.

The entire catalytic cycle is highly efficient, allowing the reaction to proceed smoothly at room temperature.

Figure 1: Mechanism of Masamune-Yonemitsu Esterification. The process involves the formation of a sterically hindered mixed anhydride followed by a DMAP-catalyzed acyl transfer to the alcohol.

Experimental Protocol

This protocol outlines the procedure for the coupling of 3-(4-Fluorophenoxy)-3-oxopropanoic acid with a generic primary or secondary alcohol (R-OH).

3.1 Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Purity | Supplier (Example) |

| 3-(4-Fluorophenoxy)-3-oxopropanoic acid | C₉H₇FO₄ | 198.15 | >98% | Sigma-Aldrich |

| 2,4,6-Trichlorobenzoyl chloride (TCBC) | C₇H₂Cl₄O | 243.90 | >98% | Sigma-Aldrich |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | >99% | Sigma-Aldrich |

| 4-(Dimethylamino)pyridine (DMAP) | C₇H₁₀N₂ | 122.17 | >99% | Sigma-Aldrich |

| Generic Alcohol (R-OH) | - | - | >98% | - |

| Anhydrous Dichloromethane (DCM) or Toluene | CH₂Cl₂ / C₇H₈ | - | - | Sigma-Aldrich |

| Saturated Sodium Bicarbonate Solution (aq.) | NaHCO₃ | - | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | - | - | - |

3.2 Step-by-Step Procedure

Reaction Setup:

-

To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 3-(4-Fluorophenoxy)-3-oxopropanoic acid (1.0 equiv).

-

Dissolve the acid in anhydrous solvent (e.g., DCM or toluene, approx. 0.1 M concentration).

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.1 equiv) dropwise to the solution while stirring. Allow the mixture to stir for 10 minutes at 0 °C.

-

Slowly add 2,4,6-trichlorobenzoyl chloride (1.05 equiv) to the reaction mixture. The formation of a white precipitate (triethylammonium chloride) should be observed.

-

Allow the reaction to warm to room temperature and stir for 1 hour to ensure complete formation of the mixed anhydride.

Esterification: 7. In a separate flask, prepare a solution of the desired alcohol (1.2 equiv) and DMAP (0.1 equiv) in the same anhydrous solvent. 8. Add the alcohol/DMAP solution dropwise to the mixed anhydride mixture at room temperature. 9. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours at room temperature.

Work-up and Purification: 10. Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. 11. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times. 12. Combine the organic layers and wash sequentially with 1 M HCl (optional, to remove residual DMAP/TEA), saturated aqueous NaHCO₃, and brine. 13. Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo. 14. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the pure ester.

Figure 2: Experimental workflow for the Masamune-Yonemitsu esterification of 3-(4-Fluorophenoxy)-3-oxopropanoic acid.

Critical Parameters and Optimization

-

Solvent Choice: Anhydrous, non-protic solvents are essential. Dichloromethane (DCM) and toluene are commonly used. Toluene is preferred for reactions requiring higher temperatures, although this is rarely necessary for this protocol.

-

Base Selection: Triethylamine (TEA) is standard. For substrates prone to epimerization, a more sterically hindered base like diisopropylethylamine (DIPEA) can be beneficial.

-

Stoichiometry: While the provided stoichiometry is a robust starting point, slight adjustments may be needed depending on the specific alcohol used. For very precious or poorly reactive alcohols, increasing their equivalents (e.g., to 1.5) may improve yields.

-